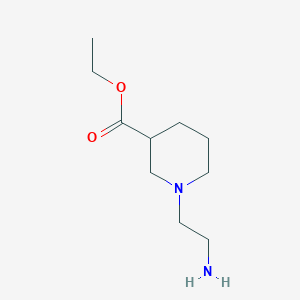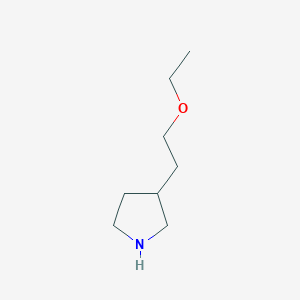
2-氯-6-(2-甲基-1-哌啶基)吡嗪
描述
2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol .
Synthesis Analysis
While specific synthesis methods for 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine were not found, there are general methods for synthesizing similar compounds. For instance, a solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2nd position by a chlorine atom and at the 6th position by a 2-methyl-1-piperidinyl group .科学研究应用
血清素模拟活性
2-氯-6-(2-甲基-1-哌啶基)吡嗪的一个重要应用是在中枢血清素模拟活性领域。研究表明,该化合物的某些衍生物,例如 6-氯-2(1-哌嗪基)吡嗪,表现出有效的中央血清素模拟活性,而外周效应最小。这一发现因其在血清素相关药理学研究和潜在治疗应用中的意义而受到关注 (Lumma et al., 1978)。
生物流体中的色谱分析
另一个值得注意的应用是在开发用于检测 2-氯-6-(2-甲基-1-哌啶基)吡嗪衍生物的色谱方法。开发了一种用于灵敏和特异性检测 6-氯-2-(1-哌嗪基)吡嗪的方法,突出了其在分析化学和药代动力学中的重要性 (Zacchei et al., 1979)。
抗菌和抗真菌特性
对取代的吡嗪甲酰胺的研究,包括 2-氯-6-(2-甲基-1-哌啶基)吡嗪的衍生物,显示出有希望的抗菌和抗真菌特性。这些化合物已被评估其对各种病原体的活性,表明在开发新的抗菌剂中具有潜在应用 (Doležal et al., 2006)。
抗菌剂
另一个重要的应用是开发含有用 2-氯-6-(2-甲基-1-哌啶基)吡嗪功能化的吡嗪的 Ag(I) 和 Au(I)-NHC 络合物。这些配合物对对传统抗生素具有抗性的致病菌表现出有效的抗菌活性,表明了一类潜在的新型抗菌剂 (Roymahapatra et al., 2012)。
属性
IUPAC Name |
2-chloro-6-(2-methylpiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDOTOMBIFVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262108 | |
| Record name | 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219967-71-1 | |
| Record name | 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B1394964.png)
![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394965.png)
![[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394967.png)
![Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1394968.png)





![(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B1394976.png)
![Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate](/img/structure/B1394978.png)
![2-[(3-Hydroxybutyl)amino]nicotinic acid](/img/structure/B1394983.png)

